N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide
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Overview
Description
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide is a complex organic compound featuring a piperazine ring, a benzamide moiety, and a tosyl group
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide Similar compounds have been found to target enzymes such as acetylcholinesterase and Poly (ADP-Ribose) Polymerase in human breast cancer cells . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit the catalytic activity of their target enzymes . This inhibition can lead to changes in the normal functioning of the cells, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect pathways related to acetylcholine metabolism and DNA repair . These pathways can have downstream effects on various cellular processes, including neurotransmission and cell survival.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to cause a loss of cell viability in certain cancer cell lines , suggesting potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
Introduction of the Tosyl Group: The next step is the tosylation of the intermediate. This involves reacting the acetylated piperazine with tosyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The final step involves coupling the tosylated intermediate with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the tosyl group under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: New compounds where the tosyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound’s potential to interact with biological targets makes it a candidate for drug development. It could be explored for its efficacy in treating diseases where piperazine derivatives have shown promise, such as neurological disorders or infections.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide: Similar structure but with a phenyl group instead of an acetyl group.
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide: Similar structure but with a different position of the methyl group on the benzamide moiety.
Uniqueness
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the acetyl group on the piperazine ring and the tosyl group enhances its potential for diverse chemical transformations and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-16-7-9-20(10-8-16)32(30,31)22(24-21(28)19-6-4-5-17(2)15-19)23(29)26-13-11-25(12-14-26)18(3)27/h4-10,15,22H,11-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDCXDCPJCZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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